molecular formula C9H8ClNO B1290584 2-[4-(Chloromethyl)phenoxy]acetonitrile CAS No. 112772-83-5

2-[4-(Chloromethyl)phenoxy]acetonitrile

Cat. No. B1290584
CAS RN: 112772-83-5
M. Wt: 181.62 g/mol
InChI Key: UAQCNNKQQNZLDP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as photolysis in acetonitrile aqueous solutions , electrochemical oxidation , and reactions with trimethylsilyl cyanide . For instance, the synthesis of 2-(2-hydroxyphenyl)acetonitriles is achieved through the reaction of trimethylsilyl cyanide with o-quinone methides generated from 2-(1-tosylalkyl)phenols under basic conditions . Similarly, 2-[4-(Chloromethyl)phenoxy]acetonitrile could potentially be synthesized through related methods, such as the reaction of chloromethyl groups with phenols in the presence of acetonitrile.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be influenced by the presence of substituents on the aromatic ring and the solvent environment. For example, the photolysis of 4'-chloro-2-hydroxybiphenyl in acetonitrile aqueous solutions leads to the formation of a biradical intermediate, which is influenced by the solvent environment . The presence of electron-donating or withdrawing groups can significantly affect the stability and reactivity of the intermediates formed during reactions.

Chemical Reactions Analysis

The chemical reactivity of phenoxy and acetonitrile groups has been studied in various contexts. For example, the electrochemical oxidation of phenols and their derivatives in acetonitrile leads to the formation of phenoxy radicals and subsequent products . The presence of a chloromethyl group on the aromatic ring can lead to reactions such as dehydrochlorination and tele-substitution with elimination of halogen atoms . These reactions are influenced by the electronic properties of the substituents and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like this compound are determined by their molecular structure and the nature of their substituents. The presence of acetonitrile as a solvent can affect the extraction and stability of certain complexes . The photodecomposition of hydrogen peroxide in acetonitrile has been used for the hydroxylation of phenols, indicating the role of acetonitrile in facilitating certain chemical transformations . The electronic effects of substituents such as chloromethyl groups can influence the kinetics and mechanisms of elimination reactions .

properties

IUPAC Name

2-[4-(chloromethyl)phenoxy]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-7-8-1-3-9(4-2-8)12-6-5-11/h1-4H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQCNNKQQNZLDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634694
Record name [4-(Chloromethyl)phenoxy]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

112772-83-5
Record name [4-(Chloromethyl)phenoxy]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Schema 5 illustrates yet another route for preparing the compounds of the present invention wherein R1 is a disubstituted amino. In schema 5, the appropriately substituted (4-hydroxyphenyl)methan-1-ol (SM4) was reacted with a bromomethylisocyanate and a reducing agent, for example potassium carbonate, in a solvent, for example, DMF, in the manner disclosed above to form the corresponding (4-(cyanomethoxy)phenyl)methan-1-ol (BBB). The methan-1-ol (BBB) was then reacted with sulfinyl chloride in a solvent, for example, chloroform, at 0° C. to form the corresponding 4-(cyanomethoxy)-1-(chloromethyl)benzene (CCC), which was in turn reacted with the appropriately substituted naphthol or phenol (SM14) and a reducing agent, for example, potassium carbonate, in a solvent, for example DMF, in the manner described above to yield the corresponding 1-(((4-substituted naphthyl- or 4-substituted phenyl)oxy)methyl)-4-(cyanomethoxy)benzene (DDD). The 4-(cyanomethoxy)benzene (DDD) was reacted with borane in a solvent, for example, THF, at 0° C. to form the appropriately substituted 1-(((4-substituted naphthyl- or 4-substituted phenyl)oxy)methyl)-4-(aminomethoxy)benzene (EEE). The 4-(aminomethoxy)benzene (EEE) was in turn reacted with the appropriate oxoalkyl chloride, for example, acetyl chloride, in a solvent, for example, pyridine or THF, at 0° C. to yield the corresponding 1-(((4-substituted naphthyl- or 4-substituted phenyl)oxy)methyl)-4-(oxoalkylaminomethoxy)benzene (FFF). The 4-(oxoalkylaminomethoxy)benzene (FFF) was then reacted with borane in a solvent in the manner described above to yield the targeted 1-(((4-substituted naphthyl- or 4-substituted phenyl)oxy)methyl)-4-(alkylaminomethoxy)benzene (VIII). At this point, additional moieties can be optionally added to the amino group by reacting the 4-(alkylaminomethoxy)benzene (VIII) with the appropriate substituted alkyl, alkoxy, or alkoxyalkyl halide and a base, for example, triethylamine, to yield the target 1-(((4-substituted naphthyl- or 4-substituted phenyl)oxy)methyl)-4-((disubstituted amino)methoxy)benzene (IX).
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Synthesis routes and methods II

Procedure details

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